1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one
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Overview
Description
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated piperazine intermediate.
Final Assembly: The final step involves the acylation of the piperazine derivative with butanoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the butanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Materials Science: The thiophene ring imparts electronic properties that make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The hydroxyethyl and thiophene groups can interact with various molecular targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Lacks the thiophene ring, making it less versatile in electronic applications.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the piperazine moiety, limiting its biological activity.
4-(2-Hydroxyethyl)piperazine-1-carboxamide: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one is unique due to the combination of the piperazine ring, hydroxyethyl group, and thiophene ring. This combination imparts a unique set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-4-14(18)16-8-6-15(7-9-16)11-12(17)13-5-3-10-19-13/h3,5,10,12,17H,2,4,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMKFDMPXWULKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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